molecular formula C10H13NO2S B2905188 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 1461704-91-5

1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide

Cat. No.: B2905188
CAS No.: 1461704-91-5
M. Wt: 211.28
InChI Key: BJDCSCRQKJHFAE-UHFFFAOYSA-N
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Description

1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a formamide derivative featuring a thioether (-S-) linkage to a para-hydroxymethyl-substituted benzene ring. Its structure (CAS: 1461704-91-5) is characterized by:

  • N,N-dimethylformamide backbone: Provides solubility in polar aprotic solvents and hydrogen-bonding capacity via the carbonyl oxygen.
  • Thioether bridge: Enhances stability compared to ethers or sulfoxides, while allowing for sulfur-specific reactivity.
  • 4-Hydroxymethylphenyl group: Introduces a hydrophilic site for functionalization (e.g., esterification or conjugation).

Properties

IUPAC Name

S-[4-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCSCRQKJHFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves several steps, including the formation of the phenylsulfanyl intermediate and subsequent functionalization. One common synthetic route involves the reaction of 4-(hydroxymethyl)phenylthiol with N,N-dimethylformamide under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the sulfanyl group.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Thioether vs. Sulfoxide/Sulfone Derivatives

Compound Functional Group Key Properties Applications/Notes
Target compound Thioether (-S-) Moderate polarity, stable to oxidation, hydrophobic interactions Potential drug intermediates
N,N-Dipropyl-1-(ethylsulfinyl)formamide () Sulfoxide (-SO-) Higher polarity, chiral center, oxidizable to sulfone Herbicide intermediates
Sulfonamides () Sulfonamide (-SO₂NH-) Strong hydrogen-bonding, acidic NH group, bioactivity (e.g., antimicrobial) Pharmaceuticals, enzyme inhibitors

Key Insight : The thioether in the target compound offers stability and moderate lipophilicity, contrasting with sulfoxides’ reactivity and sulfonamides’ hydrogen-bonding capacity.

Aromatic Substituent Variations

Compound Aromatic Group Properties References
Target compound 4-Hydroxymethylphenyl Hydrophilic site for functionalization, moderate conjugation
1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide () 4-Aminonaphthyl Extended π-system (naphthalene), amino group for conjugation
N-(4-Nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide () Biphenyl (nitro/fluoro) Electron-withdrawing groups enhance electronic effects, potential for charge transfer

Key Insight : The hydroxymethyl group in the target compound provides a reactive handle absent in naphthyl or electron-deficient biphenyl analogs.

Formamide Derivatives with Diverse Substituents

Compound Substituents Synthesis Method Notable Findings
Target compound 4-Hydroxymethylphenylthio Likely nucleophilic substitution (not detailed) Hydrophilic-lipophilic balance
N-(3,4-Dimethylphenyl)-N-methylformamide () 3,4-Dimethylphenyl, N-methyl Alkylation/amination Increased steric bulk, reduced solubility
Carbazole derivatives () Star-burst carbazole Suzuki coupling, Ullmann reaction Blue fluorescence, HOMO levels (-5.7 eV) for OLEDs

Key Insight : The target compound’s hydroxymethyl group distinguishes it from alkyl-substituted or π-conjugated formamides, balancing solubility and reactivity.

Physicochemical and Electronic Properties

  • Solubility : The hydroxymethyl group enhances aqueous solubility compared to purely aromatic analogs (e.g., biphenyl in ).
  • HOMO/LUMO : While direct data are lacking, carbazole derivatives (HOMO: -5.7 eV, ) suggest similar energy levels for the target compound, suitable for charge transport.
  • Thermal Stability : Thioethers generally exhibit higher thermal stability than sulfoxides or sulfonamides due to reduced oxidative susceptibility .

Biological Activity

1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed examination. This article explores its potential antimicrobial and anticancer properties, metabolic pathways, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a sulfanyl group attached to a hydroxymethyl-substituted phenyl moiety and dimethylformamide. Its structure is crucial for understanding its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, derivatives of 2-mercaptobenzothiazole, which share structural similarities, have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . Although specific data on the compound's antimicrobial activity is limited, it is hypothesized that the sulfanyl group may contribute to its efficacy against pathogens.

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. A study on a similar class of compounds demonstrated that they could induce apoptosis in cancer cell lines, suggesting that this compound may exhibit comparable effects . The mechanism likely involves modulation of cellular signaling pathways associated with cell proliferation and apoptosis.

Metabolic Pathways

The metabolism of N,N-dimethylformamide (DMF), a component of the compound's structure, is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1. DMF is metabolized to N-hydroxymethyl-N-methylformamide (HMMF) and N-methylformamide (NMF), both of which are implicated in hepatotoxicity . The toxicity profile suggests that while DMF exhibits higher hepatotoxicity than its metabolites, the formation of reactive intermediates during metabolism may contribute to biological effects.

Case Study: Hepatotoxicity

A case study highlighted the hepatotoxic effects associated with DMF exposure, noting that treatment with antioxidants reduced serum markers for liver damage in animal models . This finding underscores the need for careful evaluation of the compound's safety profile in therapeutic applications.

The biological activity of this compound may be attributed to its interaction with specific molecular targets.

  • Molecular Targets : The compound likely interacts with enzymes or receptors involved in critical signaling pathways.
  • Pathways Involved : It may influence pathways related to oxidative stress and apoptosis, leading to its observed biological effects .

Data Summary Table

Biological Activity Description Reference
AntimicrobialPotential activity against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
HepatotoxicityHigher toxicity compared to metabolites; antioxidant treatment mitigates effects

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